B1578926 Threo-DL-Phenyserine

Threo-DL-Phenyserine

Cat. No.: B1578926
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
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Description

Significance within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are a diverse group of amino acids that are not encoded by the standard genetic code. wikipedia.org They are significant for several reasons, including their roles as metabolic intermediates, their presence in natural products with biological activity, and their use as building blocks in synthetic chemistry. wikipedia.org

Threo-DL-phenyserine, in this context, is a valuable chiral building block for the synthesis of various biologically active compounds. lookchem.com Its structure, which includes a phenyl group and a hydroxyl group, makes it a versatile precursor for creating a range of derivatives. For instance, it has been used in the enantioselective synthesis of cyclic pentapeptides and in the creation of novel N- and O-acyl derivatives. ingentaconnect.comchemicalbook.com Research has also explored its derivatives for potential anti-inflammatory and radioprotective activities. ingentaconnect.comlmaleidykla.lt

Overview of Isomeric Forms and Stereochemical Considerations

The name "this compound" itself provides key information about its stereochemistry. Like many organic molecules, phenyserine can exist as different stereoisomers, which are molecules with the same chemical formula and connectivity but different arrangements of atoms in three-dimensional space. libretexts.org

Threo and Erythro Isomers : Phenyserine has two stereocenters, which are carbon atoms bonded to four different groups. sydney.edu.au This gives rise to two diastereomeric forms: threo and erythro. Diastereomers are stereoisomers that are not mirror images of each other. researchgate.net The "threo" designation specifies the relative configuration of the substituents around the two stereocenters.

D and L Enantiomers : Each diastereomer (threo and erythro) can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. sydney.edu.au These are designated as "D" and "L" forms.

DL Racemic Mixture : The "DL" in this compound indicates that it is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers of the threo form. sydney.edu.au

The specific stereochemistry of phenyserine and its derivatives is crucial for their biological activity. For example, the synthesis of L-threo-phenylserine is of particular interest due to its potential applications. hep.com.cn

Table 1: Isomeric Forms of Phenyserine

Isomer Type Description Example
Diastereomers Stereoisomers that are not mirror images of each other. researchgate.net Threo-Phenyserine and Erythro-Phenyserine
Enantiomers Stereoisomers that are non-superimposable mirror images of each other. sydney.edu.au L-Threo-Phenyserine and D-Threo-Phenyserine

| Racemic Mixture | A mixture containing equal amounts of enantiomers. sydney.edu.au | this compound |

Historical Context of Research on Phenyserine Analogues

Research into phenyserine and its analogues has been ongoing for several decades. Early work focused on the synthesis and characterization of these compounds. For example, methods for preparing DL-threo-3-phenylserine have been described in patent literature. google.com

In more recent years, research has shifted towards exploring the biological activities of phenyserine derivatives. Studies have investigated their potential as anti-inflammatory agents, with some derivatives showing promising results in animal models. ingentaconnect.com Researchers have also synthesized and tested phenyserine analogues for their radioprotective effects. lmaleidykla.lt

Furthermore, phenyserine has been studied as a precursor for the biosynthesis of other important compounds. For instance, it has been investigated in the context of the biosynthesis of the antibiotic chloramphenicol. cdnsciencepub.com The enzymatic synthesis of L-threo-phenylserine using L-threonine transaldolase has also been a subject of research, highlighting the ongoing interest in developing efficient and sustainable methods for producing specific stereoisomers of this amino acid. hep.com.cn

Table 2: Research Milestones for Phenyserine and its Analogues

Year/Period Research Focus Key Findings/Developments
1980s Synthesis Methods Development of processes for the preparation of DL-threo-3-phenyl serine. google.com
2000s Biological Activity Synthesis of new derivatives of threo-dl-phenylserine with anti-inflammatory activity. ingentaconnect.com
2000s Radioprotective Effects Synthesis and investigation of threo-D,L-phenylserine derivatives for their potential radioprotective effects. lmaleidykla.lt

Properties

Molecular Weight

181.19

Origin of Product

United States

Stereochemical Characterization and Elucidation in Research

Threo Isomerism: Principles and Nomenclature in Phenyserine Studies

Threo-DL-phenyserine is a diastereomer of erythro-DL-phenylserine. The nomenclature "threo" and "erythro" is used to describe the relative configuration of two adjacent stereocenters. This system originates from the structures of the four-carbon sugars, threose and erythrose. In a Fischer projection, if two identical or similar substituents on adjacent chiral carbons are on the opposite sides of the carbon backbone, the isomer is designated as "threo". Conversely, if they are on the same side, it is the "erythro" isomer. rsc.orgresearchgate.netresearchgate.net

In the context of phenyserine, which has a phenyl group, a hydroxyl group, an amino group, and a carboxyl group attached to a two-carbon chain, the threo and erythro nomenclature refers to the relative positions of the hydroxyl and amino groups. For threo-phenyserine, these two groups are on opposite sides in the Fischer projection. It is important to note that DL-phenylserine indicates a racemic mixture of the D- and L-enantiomers. The D/L notation is based on the relationship to glyceraldehyde, where in a Fischer projection, if the amino group on the alpha-carbon is on the right, it is the D-isomer, and if it is on the left, it is the L-isomer. google.combeilstein-journals.org

The four stereoisomers of phenylserine (B13813050) are:

(2S,3R)-L-threo-phenylserine

(2R,3S)-D-threo-phenylserine

(2S,3S)-L-erythro-phenylserine

(2R,3R)-D-erythro-phenylserine

This compound is a racemic mixture of (2R,3S)- and (2S,3R)-phenylserine.

Spectroscopic and Chiroptical Methodologies for Stereochemical Assignment

The unambiguous assignment of the stereochemistry of this compound relies on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: NMR and IR spectroscopy are powerful tools for elucidating the molecular structure. In the context of phenyserine, ¹H NMR spectroscopy can help determine the relative stereochemistry by analyzing the coupling constants between the protons on the two chiral carbons. The magnitude of this coupling constant can differ between the threo and erythro isomers due to their different dihedral angles in their preferred conformations. uns.ac.id IR spectroscopy provides information about the functional groups present in the molecule. While IR spectra of diastereomers are often very similar, subtle differences in the fingerprint region or in the bands corresponding to hydroxyl and amino group vibrations, which can be influenced by intramolecular hydrogen bonding, may help distinguish between the threo and erythro forms. cdnsciencepub.comorgchemboulder.comwpmucdn.comvscht.cz For instance, studies on similar compounds have shown that specific absorption bands can be characteristic of a particular configuration. cdnsciencepub.com

Chiroptical Spectroscopy (ECD and VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of chiral molecules. nih.govgoogle.comrsc.orgjascoinc.comnih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org Enantiomers exhibit mirror-image ECD spectra. By comparing the experimental ECD spectrum of a separated enantiomer of threo-phenyserine with spectra predicted by quantum chemical calculations, the absolute configuration ((2R,3S) or (2S,3R)) can be determined. paulussegroup.comresearchgate.netunipd.it

VCD spectroscopy, the infrared counterpart of ECD, provides information about the stereochemistry based on vibrational transitions. jascoinc.comnih.govhmdb.ca VCD is particularly sensitive to the solution-state conformation of molecules and can provide detailed structural information. uns.ac.idrsc.orgchemrxiv.org The VCD spectrum of one enantiomer of threo-phenyserine will be the mirror image of the other, allowing for their differentiation and absolute configuration assignment when compared with theoretical calculations.

Below is a representative table of expected spectroscopic data for this compound based on typical values for similar compounds.

Spectroscopic TechniqueCharacteristic FeatureExpected Value/Observation for this compound
¹H NMR Coupling constant (³J) between Cα-H and Cβ-HDifferent value compared to the erythro isomer due to different dihedral angles.
IR Spectroscopy O-H and N-H stretching frequenciesBands influenced by intramolecular hydrogen bonding, potentially differing from the erythro isomer.
Fingerprint regionUnique pattern of absorption bands.
ECD Spectroscopy Cotton effectsMirror-image spectra for the (2R,3S) and (2S,3R) enantiomers.
VCD Spectroscopy Vibrational dichroism bandsMirror-image spectra for the (2R,3S) and (2S,3R) enantiomers, sensitive to conformation.

Configurational Stability and Interconversion Dynamics in Research Settings

The configurational stability of this compound is a critical factor in its synthesis, purification, and storage. Research has shown that the threo isomer of β-phenylserine is thermodynamically more stable than the erythro isomer. researchgate.net The equilibrium for the cleavage of erythro- and threo-β-phenylserine to glycine (B1666218) and benzaldehyde (B42025) indicated that the zwitterionic threo isomer is more stable by about 0.6 kcal/mol under specific conditions. researchgate.net

In some chemical reactions, particularly under acidic conditions, there is a possibility of inversion at one of the chiral centers, leading to interconversion between the threo and erythro diastereomers. For instance, studies on related compounds have shown that acid-catalyzed hydrolysis can lead to inversion at the benzylic center to form the conformationally more stable threo (allo) form. cdnsciencepub.com Understanding the dynamics of this interconversion is crucial for maintaining the stereochemical integrity of a sample. The rate of interconversion can be influenced by factors such as pH, temperature, and the presence of catalysts.

ConditionEffect on this compoundResearch Finding
Thermodynamic Equilibrium Threo isomer is favored.The threo isomer is approximately 0.6 kcal/mol more stable than the erythro isomer. researchgate.net
Acidic Conditions Potential for epimerization to the more stable threo form.Acid-catalyzed inversion at the benzylic center has been observed in similar systems. cdnsciencepub.com
Temperature Can influence the rate of interconversion.Higher temperatures can provide the activation energy needed for epimerization.

Enantiomeric and Diastereomeric Separation Techniques for Research Purity

Obtaining stereochemically pure this compound for research purposes requires effective separation techniques to resolve the racemic mixture and to separate it from its erythro diastereomer.

Diastereomeric Separation: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) on an achiral stationary phase. msu.educhromatographytoday.commdpi.comresearchgate.net The synthesis of phenylserine can often lead to a mixture of threo and erythro isomers. rsc.org The relative amounts of these isomers can be influenced by the reaction conditions, such as temperature. rsc.org For instance, one study reported that the condensation of benzaldehyde with glycine yielded almost exclusively the erythro-form at -5°C, while at 30°C, only the threo-form was produced. rsc.org The separation of these diastereomers can be achieved by exploiting their different solubilities or by chromatography.

Enantiomeric Resolution: Enantiomers, having identical physical properties in an achiral environment, require a chiral environment for their separation. wpmucdn.comchromatographytoday.comlibretexts.org This can be achieved through several methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analytical and preparative separation of enantiomers. csfarmacie.czresearchgate.net The racemic mixture of this compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. researchgate.net For example, the four isomers of phenylserine have been successfully separated on a chiral column. researchgate.net

Formation of Diastereomeric Salts: This classical method involves reacting the racemic this compound (which is an amino acid) with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. researchgate.netlibretexts.org These salts, being diastereomers, have different solubilities and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. For example, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents. researchgate.net

Enzymatic Resolution: Enzymes are highly stereoselective and can be used to resolve racemic mixtures. cdnsciencepub.comnih.gov For example, a specific enzyme might catalyze a reaction on only one of the enantiomers of this compound, allowing for the separation of the unreacted enantiomer from the product. Proteases like α-chymotrypsin and subtilisin have been used for the resolution of N-acyl methyl esters of phenylserine. cdnsciencepub.com

The following table summarizes common separation techniques for phenylserine isomers.

Separation GoalTechniquePrinciple
Diastereomeric Separation HPLC on achiral phaseDifferent physical properties of threo and erythro isomers lead to different retention times.
Fractional CrystallizationDifferent solubilities of threo and erythro isomers.
Enantiomeric Resolution Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on different solubilities.
Enzymatic ResolutionStereoselective enzymatic reaction on one enantiomer.

Synthetic Methodologies for Threo Dl Phenyserine and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing specific isomers of phenyserine, as the spatial arrangement of atoms can significantly influence a molecule's properties. Both asymmetric and diastereoselective strategies are employed to control the formation of chiral centers.

Asymmetric catalysis utilizes chiral catalysts to guide a reaction towards the preferential formation of one enantiomer over the other. chiralpedia.com This approach is fundamental in modern chemistry for producing enantiomerically pure compounds. chiralpedia.com In the context of phenyserine synthesis, biocatalysis using enzymes has emerged as a powerful tool.

Enzymes such as L-threonine transaldolases (LTTAs) and L-threonine aldolases (L-TAs) are particularly effective. LTTAs can catalyze the reaction between L-threonine and various aldehydes to produce L-threo-β-hydroxy-α-amino acids with high stereoselectivity. rsc.org For instance, an LTTA from a Pseudomonas species has been used to synthesize L-threo-p-methylsulfonylphenylserine from p-methylsulfonyl benzaldehyde (B42025) and L-threonine. rsc.orgnih.gov Similarly, stability-enhanced mutants of L-threonine aldolase (B8822740) (L-TA) from Streptomyces coelicolor A3(2) have been successfully used in the aldol (B89426) condensation of glycine (B1666218) and 3,4-dihydroxybenzaldehyde (B13553) to produce L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS). nih.gov

EnzymeAcceptor SubstrateDonor SubstrateProductConversion/YieldDiastereomeric Excess (de)Reference
L-threonine transaldolase (PsLTTA)p-methylsulfonyl benzaldehydeL-threonineL-threo-p-methylsulfonylphenylserine74.4% (initial), 67.1% (optimized)79.9% (initial), 94.5% (optimized) rsc.orgnih.gov
L-threonine aldolase (wild-type)3,4-dihydroxybenzaldehydeGlycineL-threo-3,4-dihydroxyphenylserine2.0 mg/ml (after 100h)Not Specified nih.gov
L-threonine aldolase (H44 mutant)3,4-dihydroxybenzaldehydeGlycineL-threo-3,4-dihydroxyphenylserine4.0 mg/ml (after 100h)Not Specified nih.gov

Diastereoselective synthesis aims to preferentially form one diastereomer over others. chemistrydocs.com This is often achieved by taking advantage of the steric and electronic properties of a chiral center already present in the substrate. chemistrydocs.com

One notable strategy involves the manipulation of a core 2,3-diamino alcohol unit derived from an aziridine (B145994) intermediate. For example, the synthesis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a phenyserine derivative, was achieved through the regioselective ring-opening of a non-activated aziridine-2-methanol. bioorg.org The transformation into the final D-threo product was accomplished via catalytic hydrogenation. bioorg.org Another approach involves the stereoselective conversion of threo-3-hydroxycarboxylic acids, which can be obtained from metallated carboxylic acids and aldehydes, into specific olefin isomers. rsc.org

Asymmetric Catalysis in Threo-Phenyserine Synthesis

General Synthetic Pathways for Phenyserine and N-Acyl Derivatives

General synthetic methods provide access to a broader range of phenyserine derivatives, including N-acyl compounds, salts, and esters, which are valuable for various research applications.

Condensation reactions, where two molecules combine to form a larger molecule with the concurrent loss of a small molecule like water, are fundamental to derivatization. labxchange.orgebsco.com In the synthesis of N-acyl derivatives of threo-DL-phenyserine, a common method involves the condensation of threo-DL-phenylserine with corresponding acyl chlorides in an aqueous alkaline solution. lmaleidykla.lt This reaction attaches an acyl group to the nitrogen atom of the amino acid. labxchange.org

The synthesis of salts and esters of phenyserine derivatives is often undertaken to modify their physical properties or to prepare them for further reactions.

Salts: Amine salts of N-acyl-threo-DL-phenylserine can be synthesized through a straightforward precipitation method. This typically involves dissolving the N-acylphenylserine and a specific amine in a solvent like absolute ethanol (B145695). The mixture is allowed to stand, often at a reduced temperature, to facilitate the precipitation of the salt, which is then isolated by filtration. lmaleidykla.lt Yields for this type of synthesis are generally high, often in the range of 75–90%. lmaleidykla.lt

N-Acyl-threo-D,L-phenylserine DerivativeAmineSolventYieldReference
N-Acetyl-threo-D,L-phenylserine2-AminothiazolineAbsolute Ethanol75-90% lmaleidykla.lt
N-Propionyl-threo-D,L-phenylserine2-AminothiazolineAbsolute Ethanol75-90% lmaleidykla.lt
N-Butyryl-threo-D,L-phenylserine2-AminothiazolineAbsolute Ethanol75-90% lmaleidykla.lt
N-Valeroyl-threo-D,L-phenylserine2-AminothiazolineAbsolute Ethanol75-90% lmaleidykla.lt

Esters: Ester derivatives, such as ethyl esters, are commonly synthesized for research purposes. N-(N1-Arylsuccinoyl)-threo-D,L-phenylserine ethyl esters, for example, have been synthesized from threo-D,L-phenylserine ethyl ester hydrochloride. lmaleidykla.lt The reaction is a condensation with an N-substituted butanedioic acid amide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in anhydrous pyridine (B92270) at 0 °C. lmaleidykla.lt

Condensation Reactions in Derivatization

Derivatization Strategies for Functionalization in Research

Derivatization of the core this compound structure allows for the creation of diverse analogues with modified properties for research. These strategies involve attaching various chemical moieties to different parts of the molecule.

Examples of such derivatization include:

N-(N1-Arylsuccinoyl) groups: These are added to the ethyl ester of threo-DL-phenylserine, creating complex amide structures. lmaleidykla.lt

N-(Fluoren(on)-2-sulfonyl) groups: These can be attached to octyl esters of threo-DL-phenylserine. This is achieved by reacting threo-D,L-phenylserine octyl ester p-toluenesulfonate with fluorene (B118485) or 9-fluorenone-2-sulfonylchloride in the presence of chloroform (B151607) and triethylamine. lmaleidykla.lt

These functionalization strategies demonstrate the versatility of the this compound scaffold in generating a wide array of compounds for chemical and biological investigations.

Amino Acid Derivative Synthesis for Probing Biological Systems

The synthesis of derivatives from the core structure of threo-DL-phenylserine is a key strategy for developing novel compounds to investigate and modulate biological processes. Threo-DL-phenylserine, a nonproteinogenic amino acid, serves as a versatile chiral building block for creating a library of molecules with potential biological activities. lmaleidykla.ltsmolecule.com Researchers have explored its derivatization to probe systems involved in inflammation and the response to radiation, leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and potential radioprotectants. lmaleidykla.lt

The synthetic approaches typically involve modification at the amino, carboxyl, or hydroxyl groups of the phenylserine (B13813050) backbone. A common strategy is the N-acylation of threo-DL-phenylserine, which is achieved by condensing the parent amino acid with various acyl chlorides in an aqueous alkaline solution. lmaleidykla.lt This method allows for the introduction of different acyl groups, systematically altering the lipophilicity and steric properties of the resulting molecule to fine-tune its biological interactions.

Another significant synthetic route is the formation of esters and salts. Starting esters, such as threo-DL-phenylserine ethyl ester, are synthesized from the commercially available acid by reacting it with an alcohol like ethanol in the presence of gaseous HCl. lmaleidykla.lt For higher alcohols, such as octanol, the reaction can be carried out in benzene (B151609) with p-toluenesulfonic acid as a catalyst. lmaleidykla.lt These ester derivatives can then be further modified. For instance, N-(N¹-Arylsuccinoyl)-threo-D,L-phenylserine ethyl esters have been synthesized by reacting the ethyl ester hydrochloride with N-substituted butanedioic acid amide using dicyclohexylcarbodiimide (DCC) in anhydrous pyridine. lmaleidykla.lt

Furthermore, salt formation with various amines has been employed to create derivatives with potentially enhanced biological properties. A general method involves dissolving an N-acylphenylserine and a specific amine (e.g., 2-aminothiazoline) in absolute ethanol. lmaleidykla.lt The resulting salt precipitates upon cooling and can be purified by recrystallization, yielding pure compounds in high yields, typically between 75-90%. lmaleidykla.lt These synthetic strategies have enabled the creation of a diverse set of derivatives for biological evaluation, such as investigating their capacity to protect biological systems from radiation-induced damage. lmaleidykla.lt

Table 1: Synthesis of Threo-DL-Phenylserine Derivatives

Derivative Type Starting Materials Key Reagents/Conditions Yield Reference
N-Acylphenylserines Threo-DL-phenylserine, Acyl chlorides Aqueous alkaline solution Not specified lmaleidykla.lt
Amine Salts of N-Acylphenylserine N-Acylphenylserine, Various amines Absolute ethanol, room temperature then refrigeration 75-90% lmaleidykla.lt
N-(N¹-Arylsuccinoyl) Ethyl Esters Threo-DL-phenylserine ethyl ester HCl, N-substituted butanedioic acid amide Dicyclohexylcarbodiimide (DCC), Anhydrous pyridine, 0 °C Not specified lmaleidykla.lt
N-(Fluoren(on)-2-sulfonyl) Octyl Esters Threo-DL-phenylserine octyl ester p-toluenesulfonate, Fluorene/9-fluorenone-2-sulfonylchloride Chloroform, Triethylamine Not specified lmaleidykla.lt

Development of Conjugates and Probes for Molecular Studies

The functional groups inherent in the threo-DL-phenylserine structure—the amine, carboxyl, and hydroxyl groups—make it an excellent scaffold for the development of molecular conjugates and probes. These tools are designed to study complex biological phenomena by targeting specific molecules or cellular environments. mdpi.combiosyn.com The general principle involves covalently linking the amino acid derivative to a reporter molecule, such as a fluorophore, or an affinity tag, like biotin. biosyn.comnih.gov

The development of fluorescent probes is a prominent application. nih.gov By conjugating a fluorescent dye, such as a BODIPY or dansyl derivative, to the threo-DL-phenylserine molecule, researchers can create probes that may report on local environmental changes or binding events. nih.govbiorxiv.org For example, a probe could be designed where its fluorescence properties (e.g., intensity, emission wavelength, or lifetime) change upon interacting with a specific protein or entering a particular cellular compartment, such as the mitochondria. mdpi.combiorxiv.org The synthesis of such probes often involves a site-specific reaction, for instance, between a maleimide-conjugated dye and a cysteine residue introduced into a peptide sequence, or direct conjugation to the amino group of the phenylserine derivative. mdpi.com

Another powerful strategy is the creation of affinity probes. A well-established method involves the development of probes containing an affinity tag (like biotin), an acid-labile linker, and a reactive group for specific binding. nih.gov This design allows for the selective enrichment of target molecules from complex biological mixtures. nih.gov For an amino acid derivative like threo-DL-phenylserine, the probe could be designed to interact with enzymes that recognize serine or threonine residues. After binding and enrichment via the affinity tag, the acid-labile linker can be cleaved to release the target for analysis, typically by mass spectrometry. nih.gov

Furthermore, threo-DL-phenylserine derivatives can be incorporated into larger structures like peptide-oligonucleotide conjugates (POCs). biosyn.com These hybrid molecules combine the targeting or cell-penetrating capabilities of a peptide with the gene-regulating function of an oligonucleotide. biosyn.com The unique stereochemistry and functional groups of a phenyserine derivative could be used to impart specific structural constraints or to serve as a ligation point for the oligonucleotide chain, creating sophisticated tools for gene silencing or molecular imaging. biosyn.comnsf.gov

Mechanistic and Enzymatic Studies of Threo Dl Phenyserine and Analogues

Investigation of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is characterized by a high degree of specificity, which is dictated by the three-dimensional structures of both the molecule and the enzyme's active site. libretexts.org The study of threo-DL-phenyserine and its close chemical relatives, particularly L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS), has been instrumental in elucidating the kinetics and specificity of several key enzymes.

In model systems, particularly the rat brain, the metabolism of L-threo-DOPS, an analogue of phenyserine, is primarily mediated by three enzymes: Aromatic L-Amino Acid Decarboxylase (AADC), Catechol-O-Methyltransferase (COMT), and an aldolase (B8822740). nih.gov

Aromatic L-Amino Acid Decarboxylase (AADC): This enzyme, also known as DOPA decarboxylase, is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a crucial role in the synthesis of neurotransmitters. nih.govjcrpe.org Studies have confirmed that recombinant human AADC catalyzes the decarboxylation of L-threo-DOPS. nih.gov The reaction involves the removal of the carboxyl group to produce norepinephrine (B1679862) and carbon dioxide. nih.gov The activity of AADC is significantly enhanced by the presence of its cofactor, pyridoxal phosphate (B84403). nih.govnih.gov Research on AADC from hog kidney has provided insights into the kinetics of this decarboxylation process. nih.gov

DOPS-Aldolase: The principal enzyme responsible for the metabolism of L-threo-DOPS in the brain is an aldolase, referred to as DOPS-aldolase. nih.gov This pathway accounts for the vast majority (97.5%) of the compound's breakdown in the rat striatum. nih.gov Aldolases are a class of enzymes that catalyze a reversible aldol (B89426) cleavage or condensation reaction, forming or breaking carbon-carbon bonds. plos.orgresearchgate.net Threonine aldolases, which are mechanistically similar, are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the cleavage of β-hydroxy amino acids into glycine (B1666218) and a corresponding aldehyde. plos.org The mechanism typically involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. plos.orgresearchgate.net

Table 1: Enzyme Interactions with Threo-Phenyserine Analogues

EnzymeAbbreviationReaction CatalyzedSubstrate AnalogueKey Findings
Aromatic L-Amino Acid DecarboxylaseAADCDecarboxylationL-threo-3,4-dihydroxyphenylserine (L-threo-DOPS)Catalyzes the conversion of L-threo-DOPS to norepinephrine; requires pyridoxal phosphate cofactor. nih.govnih.govnih.gov
Catechol-O-MethyltransferaseCOMTMethylationL-threo-3,4-dihydroxyphenylserine (L-threo-DOPS)Inactivates the catechol structure by adding a methyl group. nih.govwikipedia.org
DOPS-Aldolase-Aldol CleavageL-threo-3,4-dihydroxyphenylserine (L-threo-DOPS)The primary metabolic enzyme in the brain, cleaving L-threo-DOPS into smaller components. nih.gov

Enzymes are chiral molecules that fold into specific three-dimensional shapes, allowing them to exhibit high stereospecificity toward their substrates. libretexts.orgunt.edu This principle is evident in the enzymatic processing of phenyserine and its analogues, where both the relative (threo/erythro) and absolute (D/L) configurations at the chiral centers critically influence recognition and catalysis. mdpi.com

The metabolism of DOPS in the brain is specific to the L-threo isomer, indicating that enzymes like AADC and DOPS-aldolase have active sites precisely configured to bind this stereoisomer. nih.gov Further evidence of stereochemical impact comes from studies on related compounds. For instance, a low-specificity D-threonine aldolase has been used for the enzymatic resolution of chemically synthesized DL-threo-3-[4-(methylthio)phenylserine] (MTPS). nih.gov The enzyme selectively catalyzed the retro-aldol reaction of the D-threo-MTPS enantiomer, leaving the L-threo-MTPS untouched. nih.gov This demonstrates that the enzyme can distinguish between the D and L enantiomers, acting on only one. This high degree of stereospecificity is a hallmark of enzyme catalysis and is fundamental to the distinct biological roles of different stereoisomers. libretexts.orgnih.gov

Specificity and Kinetics of Enzyme Interactions (e.g., Aromatic L-Amino Acid Decarboxylase, Catechol-O-Methyltransferase, DOPS-Aldolase)

Role in Metabolic Pathways in Model Systems

When introduced into a biological system, a compound can be acted upon by various enzymes, leading to its incorporation into one or more metabolic pathways. mdpi.com Understanding these pathways involves identifying the sequence of reactions and the resulting products. youtube.com

Research using in vivo microdialysis in the rat brain has successfully identified the metabolic fate of L-threo-DOPS, providing a clear picture of its downstream products. nih.gov Three distinct metabolic routes were identified, each producing different intermediates.

AADC Pathway: Decarboxylation of L-threo-DOPS by AADC yields norepinephrine. This pathway, however, constitutes a very small fraction (0.4%) of the total metabolism. nih.gov

COMT Pathway: Methylation by COMT produces 3-O-methyl-L-threo-DOPS. This pathway is also minor, accounting for approximately 2.1% of the metabolites. nih.gov

DOPS-Aldolase Pathway: The predominant metabolic route is cleavage by DOPS-aldolase, which accounts for 97.5% of the metabolites. nih.gov This reaction breaks the carbon-carbon bond between the alpha and beta carbons of the amino acid side chain, yielding protocatechualdehyde and glycine.

Table 2: Metabolic Products of L-threo-DOPS in Rat Brain

Metabolic Pathway (Enzyme)% of Total MetabolitesDownstream Product(s)Reference
DOPS-Aldolase97.5%Protocatechualdehyde, Glycine nih.gov
Catechol-O-Methyltransferase (COMT)2.1%3-O-methyl-L-threo-DOPS nih.gov
Aromatic L-Amino Acid Decarboxylase (AADC)0.4%Norepinephrine nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions in a metabolic network. mdpi.comnih.gov It relies on a stoichiometric model of the network and measurements of metabolite uptake and secretion rates to calculate the flow of metabolites through various pathways. nih.gov For more complex networks, especially those involving parallel or cyclic pathways, MFA often employs stable isotope tracers (like ¹³C) to resolve intracellular fluxes with higher precision. nih.govcreative-proteomics.com

While MFA is a cornerstone of systems biology for understanding cellular metabolism researchgate.net, specific studies applying comprehensive flux analysis to systems metabolizing this compound are not prominent in the available scientific literature. However, the quantitative data from studies on L-threo-DOPS metabolism provide a foundational dataset that could be used in such an analysis. nih.gov A flux analysis could formally model the distribution of L-threo-DOPS among the three competing enzymatic pathways (AADC, COMT, and aldolase), quantifying the precise metabolic flux directed through each branch. uclouvain.be This would offer a more dynamic understanding of how the network handles this substrate under various physiological conditions.

Identification of Metabolic Intermediates and Downstream Products

Molecular Mechanisms of Interaction with Biomolecules

The interaction of any small molecule with a biomolecule, such as a protein or nucleic acid, is governed by a combination of non-covalent forces. frontiersin.orgnih.gov The specific chemical structure of this compound dictates the types of interactions it can form, which in turn determines its biological activity and how it is recognized by enzymes. muni.czlibretexts.org

The key functional groups of this compound are the amino group (-NH₂), the carboxyl group (-COOH), the hydroxyl group (-OH) on the side chain, and the aromatic phenyl ring. Each of these contributes to its binding profile:

Ionic Interactions: At physiological pH, the amino and carboxyl groups are typically ionized (-NH₃⁺ and -COO⁻), allowing for strong electrostatic interactions, or salt bridges, with oppositely charged amino acid residues in an enzyme's active site. muni.cz

Hydrogen Bonding: The hydroxyl, amino, and carboxyl groups can all act as hydrogen bond donors and acceptors, forming specific hydrogen bond networks with the protein backbone or amino acid side chains. muni.cz This is critical for the precise positioning of the substrate for catalysis.

Hydrophobic Interactions: The phenyl ring is nonpolar and can engage in hydrophobic interactions with nonpolar pockets within a protein. libretexts.org It can also participate in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan. muni.cz

These fundamental interactions underpin the specificity observed in enzymatic reactions. For example, in PLP-dependent enzymes like aldolases, the initial step is the formation of a covalent Schiff base intermediate between the amino group of the substrate and the aldehyde of the PLP cofactor, an interaction guided by the aforementioned non-covalent forces that first draw the substrate into the active site. plos.org

Compound Index

Protein-Compound Binding and Conformational Changes

The interaction of small molecules with proteins is a fundamental area of biochemical research, often elucidating the mechanism of action for therapeutic agents or revealing the function of uncharacterized proteins. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various spectroscopic methods are commonly employed to study these interactions and the resulting changes in protein conformation.

Interactions with Peptidoglycan Biosynthesis Machinery in Bacterial Models

The bacterial cell wall, particularly the peptidoglycan layer, is a critical target for many antibiotics. The biosynthesis of peptidoglycan is a complex process involving a series of enzymatic reactions catalyzed by proteins such as the Mur ligases (MurA-F) and penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation and carboxypeptidation steps.

Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death. While the mechanisms of various antibiotics that target this pathway are well-studied, there is a notable absence of research specifically investigating the role of this compound as an inhibitor or modulator of the peptidoglycan biosynthesis machinery. Searches for studies on its interaction with key enzymes like transpeptidases or Mur ligases have not yielded any specific findings. Therefore, no data tables or detailed research findings on the interaction of this compound with the peptidoglycan biosynthesis machinery in any bacterial model can be provided.

Structure Activity Relationship Sar and Computational Modeling

Qualitative Structure-Activity Relationship Studies

Qualitative SAR studies focus on the direct analysis of how specific parts of a molecule, such as functional groups and stereochemistry, contribute to its biological effects. scribd.com

The functional groups within a molecule are key determinants of its chemical properties and biological activity. ebsco.com In the case of Threo-DL-Phenyserine, the primary functional groups are the phenyl ring, the hydroxyl group, the amine group, and the carboxylic acid group.

Hydroxyl and Amine Groups: These groups are critical for forming hydrogen bonds with biological targets. The spatial arrangement of these groups is vital for the specificity of these interactions.

Carboxylic Acid Group: This group is typically ionized at physiological pH, providing a negative charge that can be crucial for electrostatic interactions with positively charged residues in a receptor's binding site.

Table 1: Impact of Functional Group Modifications on Biological Activity (Hypothetical Research Model)

Modification to this compoundPredicted Change in a Hypothetical Research ModelRationale
Addition of a halogen at the 4' position of the phenyl ringIncreased binding affinityEnhances electron-withdrawing properties and can increase lipophilicity.
Esterification of the carboxylic acidDecreased binding at specific targetsRemoves the negative charge, disrupting key electrostatic interactions.
Methylation of the amine groupAltered receptor selectivityChanges the steric bulk and hydrogen bonding capacity.

This table is based on general principles of medicinal chemistry and findings from related compounds. nih.gov

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like Phenyserine. nih.gov The prefixes threo and erythro are used to distinguish diastereomers. In a Fischer projection, the erythro isomer has two identical substituents on the same side, while the threo isomer has them on opposite sides. askiitians.comyoutube.com

For many biologically active molecules with two chiral centers, one stereoisomer is often significantly more active than the others. chiralpedia.com For example, in the case of the antibiotic chloramphenicol, the biological activity resides almost exclusively in the D-threo isomer. chiralpedia.com Similarly, the specific spatial arrangement of the hydroxyl and amine groups in the threo configuration of Phenyserine is crucial for its interaction with its biological targets. The erythro isomer, with a different spatial arrangement, would not be expected to bind as effectively to the same sites. This high degree of stereospecificity is a common feature in drug-receptor interactions, where a precise three-dimensional fit is required for activity. nih.gov

Analysis of Functional Group Contributions to Activity in Research Models

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. neovarsity.org The general workflow involves curating a dataset, calculating molecular descriptors, selecting relevant descriptors, building a predictive model, and validating it. neovarsity.org

Both 2D and 3D QSAR models are valuable tools in drug design. nih.gov

2D-QSAR: These models use descriptors that can be calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. hufocw.org For a series of threo-methylphenidate analogs, a 2D-QSAR approach supported the interpretation that phenyl ring substitution is a major determinant of dopamine (B1211576) transporter (DAT) binding affinity. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. researchgate.net In a study on threo-methylphenidate analogs, CoMFA contour maps indicated that the 2' position of the phenyl ring is sensitive to steric bulk, while electron-withdrawing groups at the 3' or 4' positions improve DAT binding affinity. nih.gov These models provide a 3D map of the favorable and unfavorable regions for interaction around the molecule. nih.gov

The development of robust QSAR models involves several steps, including the creation and optimization of 3D structures, calculation of molecular descriptors, and the use of algorithms to build and validate the models. mdpi.com

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They can be classified into several categories: hufocw.org

Topological: Describe the atomic connectivity in the molecule.

Geometrical: Relate to the 3D structure of the molecule.

Electronic: Describe the electron distribution.

Hybrid: Combine different types of information.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. neovarsity.org

Statistical validation is essential to ensure the robustness and predictive power of a QSAR model. hufocw.org Key statistical parameters include:

R² (Coefficient of determination): Indicates the goodness of fit of the model.

Q² (Cross-validated R²): Measures the internal predictive ability of the model.

R²_test (External R²): Measures the predictive ability of the model on an external test set.

For example, a 3D-QSAR study on a series of thiazole (B1198619) derivatives reported a CoMSIA model with an R² of 0.957, a Q² of 0.614, and an R²_test of 0.80, indicating a statistically significant and predictive model.

Table 2: Common Molecular Descriptors and Their Significance in QSAR

Descriptor TypeExampleInformation Encoded
TopologicalMolecular WeightSize of the molecule
GeometricalSolvent Accessible Surface AreaShape and exposure to solvent
ElectronicDipole Moment, HOMO/LUMO energiesPolarity and reactivity chemrxiv.org
HybridCharged Partial Surface Area (CPSA)Propensity for polar interactions

This table is a general representation of descriptor types used in QSAR studies. hufocw.org

2D and 3D QSAR Model Development

Computational Chemistry Approaches

Computational chemistry encompasses a range of techniques used to investigate molecular structure and properties. kallipos.gr These methods are broadly divided into quantum mechanics and molecular mechanics. kallipos.gr

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org For this compound, docking studies could be used to visualize its binding mode within a receptor active site, identifying key interactions such as hydrogen bonds and electrostatic interactions. The preparation of the target protein and ligand structures is a crucial step before performing docking. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. beilstein-journals.org An MD simulation of a this compound-receptor complex could provide insights into the stability of the binding and the conformational changes that occur upon binding.

Homology Modeling: When the experimental structure of a target protein is not available, a 3D model can be built based on the known structure of a homologous protein. This model can then be used for docking and other computational studies. mdpi.com

These computational approaches are integral to modern drug discovery, providing valuable information that can guide the synthesis and evaluation of new compounds. benthambooks.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This technique simulates the binding process, calculating a scoring function to estimate the binding affinity and identify key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

For this compound derivatives, which have shown potential as anti-inflammatory and fungicidal agents, molecular docking is crucial for identifying and validating their biological targets. researchgate.netnih.gov By docking these compounds into the active sites of known inflammatory enzymes (e.g., cyclooxygenases) or essential fungal enzymes, researchers can elucidate their mechanism of action. The process involves generating a 3D model of the this compound analogue and fitting it into the three-dimensional structure of the target protein's binding pocket. frontiersin.org The resulting binding poses and docking scores help rank different derivatives, prioritizing those with the most favorable predicted interactions for synthesis and further testing. nih.gov

A detailed analysis of the interaction patterns can reveal which functional groups on the phenylserine (B13813050) scaffold are critical for binding. For example, docking studies might show that the hydroxyl and amino groups form essential hydrogen bonds with active site residues, while the phenyl ring engages in hydrophobic interactions. This information is invaluable for understanding the SAR and designing more potent inhibitors.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives Against a Fungal Enzyme Target

CompoundDerivative ModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 N-phenylacetyl-8.5ASN48, SER315, VAL314
2 O-myristoyl-9.2TYR49, LEU288, PHE310
3 N-formyl-7.9SER315, SER317
4 Ethyl Ester-7.5ASN48, GLN282
This table is illustrative and provides a hypothetical representation of docking simulation outputs to demonstrate the application of the technique.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and conformational changes of the complex over time. mdpi.commpg.de MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a near-realistic insight into the compound's behavior within a biological target. mdpi.comtemple.edu

Following the initial placement of a this compound derivative in a protein's active site by docking, MD simulations are employed to assess the stability of the predicted binding pose. nih.gov These simulations can confirm whether the key interactions identified in docking are maintained over time. nih.gov Furthermore, MD simulations illuminate the flexibility of both the ligand and the protein, showing how they adapt to each other to achieve an optimal fit. rsc.org This is particularly important as protein structures are not rigid and undergo constant motion. mpg.de

Table 2: Insights from Molecular Dynamics Simulations of a this compound Analogue-Protein Complex

Parameter AnalyzedInformation GainedSignificance for SAR
Root Mean Square Deviation (RMSD) Stability of the ligand's position and protein structure over time.Confirms stable binding of the analogue.
Root Mean Square Fluctuation (RMSF) Flexibility of specific protein residues upon ligand binding.Identifies key flexible regions of the target involved in interaction.
Hydrogen Bond Analysis Persistence and occupancy of hydrogen bonds during the simulation.Validates the importance of specific functional groups for binding affinity.
Binding Free Energy (MM/PBSA, MM/GBSA) More accurate calculation of the binding affinity.Provides a more reliable ranking of different analogues.
This table summarizes the types of data obtained from MD simulations and their relevance in drug design.

Comparative Molecular Field Analysis (CoMFA) in Analogue Design

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) methodology used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.comnih.gov The fundamental assumption of CoMFA is that differences in a target biological response are related to changes in the shape and charge of the interacting molecules. ijpsonline.com

To perform a CoMFA study on this compound analogues, a series of compounds with known biological activities (the "training set") is required. researchgate.net These molecules are structurally aligned based on a common scaffold. google.com The aligned molecules are then placed in a 3D grid, and at each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These calculated fields serve as the descriptors. nih.gov Using statistical methods like Partial Least Squares (PLS), a correlation is established between these field values and the biological activities. ijpsonline.com

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. For instance, a green contour map in a specific region would suggest that adding a bulky group there would enhance activity, while a red contour map would indicate that a negative charge is favorable in that area. This provides a clear and intuitive roadmap for designing new this compound analogues with potentially superior potency. mdpi.com

Biological Roles and Effects in Model Systems Non Clinical Research

Biological Effects in Cellular Models

Studies on Cellular Processes and Signaling Pathways

Direct research on the effects of Threo-DL-Phenyserine on specific intracellular signaling pathways appears to be limited in the available scientific literature. However, studies on its derivatives provide some insight into potential areas of influence. For instance, a derivative, L-threo-3,4-dihydroxy-phenylserine (L-DOPS), has been shown to increase the mRNA levels of insulin-degrading enzyme (IDE) in mouse models. nih.gov IDE is a key enzyme in the clearance of amyloid-beta peptides, which are implicated in Alzheimer's disease, and its expression can be modulated by various signaling pathways. nih.gov While this points to a potential link with cellular metabolic and clearance pathways, it is important to note that this effect was observed with a derivative and not the parent compound, this compound.

General statements from commercial suppliers suggest that as a structural analog to naturally occurring nucleosides, this compound may interfere with normal cellular processes such as protein synthesis. abmole.combiosynth.com However, specific experimental studies detailing the mechanisms of how this compound directly modulates cellular processes like the cell cycle or apoptosis are not extensively documented in the reviewed literature.

Influence on Microbial Metabolism and Growth

This compound and its derivatives have demonstrated notable effects on the growth and metabolism of various microorganisms.

Certain derivatives exhibit significant antimicrobial properties. For example, N-phenylacetyl-threo-DL-phenylserine has been found to completely inhibit the growth of the fungal mycelium of Verticillium dahliae. biosynth.com Furthermore, the synthesis of tetramate derivatives from threo-phenylserines has yielded compounds with good antibacterial activity against Gram-positive bacteria. ebi.ac.uk The antiviral activity of L-threo-β-phenylserine and its esters has also been reported, an effect that is competitively reversed by phenylalanine. tandfonline.com

Conversely, some microorganisms can metabolize this compound. Studies on Fusobacterium varium have indicated that it can convert DL-threo-β-phenylserine, suggesting a broad substrate specificity for its threonine aldolase (B8822740) enzyme. tandfonline.com Similarly, the bacterium Ralstonia pickettii PS22 possesses an inducible phenylserine (B13813050) dehydratase that degrades L-threo-3-phenylserine into phenylpyruvate and ammonia. researchgate.net This enzymatic activity has been utilized for the preparative synthesis of D-threo-3-phenylserine from the DL-threo mixture. researchgate.net

Table 1: Influence of this compound and its Derivatives on Microbial Systems

Compound/Derivative Organism Effect Reference
N-phenylacetyl-threo-DL-phenylserine Verticillium dahliae (fungus) Complete inhibition of mycelium growth biosynth.com
Tetramate derivatives Gram-positive bacteria Antibacterial activity ebi.ac.uk
L-threo-β-phenylserine and its esters Viruses Antiviral activity tandfonline.com
DL-threo-β-phenylserine Fusobacterium varium Substrate for threonine aldolase tandfonline.com
L-threo-3-phenylserine Ralstonia pickettii PS22 Degraded by phenylserine dehydratase researchgate.net
DL-threo-β-phenylserine Streptomyces albus Constituent of iso-faulknamycin researchgate.net

Effects in Non-Mammalian or In Vitro Biological Systems

Investigation in Plant or Lower Organism Models

In plant biology, L-threo-β-phenylserine has been identified as an auxin antagonist, and it also exhibits antifungal chemotherapeutic activity. nih.govtandfonline.com However, it was found to have no influence on the activity of pectinmethylesterase in tomato plant extracts. nih.gov

Feeding studies in Narcissus pseudonarcissus (daffodil) have utilized [3H] threo-DL-phenylserine to investigate the biosynthetic pathway of the alkaloid haemanthamine. beilstein-institut.de This indicates its role as a precursor or intermediate in the secondary metabolism of certain plant species.

Modulation of Biochemical Processes in Cell-Free Systems

This compound serves as a substrate in various cell-free enzymatic assays, highlighting its role in biochemical transformations.

A multi-enzyme cascade system has been developed for the sustainable synthesis of L-threo-phenylserine from benzoic acid. This system utilizes several enzymes, including PmLTTA (a threonine transaldolase), carboxylic acid reductase, and alcohol dehydrogenase, demonstrating the compound's involvement in biocatalytic processes. oup.com

The activity of recombinant serine hydroxymethyltransferase (SHMT) from the halotolerant cyanobacterium Aphanothece halophytica has been assayed using DL-threo-3-phenylserine as a substrate to characterize the enzyme's aldolase reaction. frontiersin.org In contrast, a study on a psychrophilic L-threonine dehydrogenase from Cytophaga sp. strain KUC-1 found that the enzyme was inactive towards dl-threo-3-phenylserine. ingentaconnect.com

Table 2: this compound in Cell-Free Enzyme Systems

Enzyme System Source Organism Role of this compound Outcome Reference
Multi-enzyme cascade (PmLTTA, etc.) Pseudomonas sp. Product Synthesis of L-threo-phenylserine oup.com
Serine Hydroxymethyltransferase (SHMT) Aphanothece halophytica Substrate Characterization of aldolase activity frontiersin.org
L-threonine dehydrogenase Cytophaga sp. KUC-1 Tested Substrate Inactive ingentaconnect.com
Phenylserine aldolase Pseudomonas putida Substrate Cleavage to benzaldehyde (B42025) and glycine (B1666218) smolecule.com
D-phenylserine dehydrogenase Pseudomonas syringae NK-15 Inducer and Substrate Oxidation of the 3-hydroxyl group tandfonline.com

Research on Derivatives with Specific Biological Activities

A significant body of research has focused on the synthesis and biological evaluation of derivatives of this compound, revealing a spectrum of activities, notably anti-inflammatory and radioprotective effects.

Studies have demonstrated that various N- and O-acyl derivatives of threo-DL-phenylserine possess anti-inflammatory properties. hmdb.ca For example, novel derivatives containing lipophilic long-chain carboxylic or aryl(sulfon)amide groups were synthesized and tested in a carrageenin-induced paw edema model in rats, a classic model for acute inflammation. hmdb.ca One particular compound showed a statistically significant anti-inflammatory effect over 24 hours. hmdb.ca Further studies on seventeen N,O-acyl-threo-DL-phenylserine derivatives in a rat model of adjuvant arthritis showed that most of the compounds inhibited the development of the condition. annualreviews.org

Another area of significant findings is the radioprotective effects of this compound derivatives. Fourteen nonproteinogenic amino acid threo-D,L-phenylserine derivatives were synthesized and investigated for their ability to protect mice against radiation. frontiersin.org These derivatives included N-acylphenylserines and various salts. frontiersin.org The 2-aminothiazolinium salt of N-formyl-threo-D,L-phenylserine was identified as the most potent radioprotector among the tested compounds. frontiersin.org

Table 3: Biological Activities of this compound Derivatives

Derivative Class Specific Derivative Example Biological Activity Model System Reference
N- and O-Acyl Derivatives Compound 10 (unspecified structure) Anti-inflammatory Carrageenin-induced rat paw edema hmdb.ca
N,O-Acyl Derivatives Various (17 compounds tested) Anti-inflammatory Rat adjuvant arthritis annualreviews.org
N-Acyl Salts 2-aminothiazolinium salt of N-formyl-threo-D,L-phenylserine Radioprotective Irradiated mice frontiersin.org
N-Acylphenylserines N-acylphenylserines Regulation of inflammatory and autoimmune processes Animal models of arthritis frontiersin.org
Tetramate Derivatives Substituted bicyclic tetramates Antibacterial Gram-positive bacteria ebi.ac.uk
N-phenylacetyl derivative N-phenylacetyl-threo-DL-phenylserine Fungicidal Verticillium dahliae biosynth.com

Exploration of Radioprotective Effects in Animal Models

Derivatives of the nonproteinogenic amino acid threo-D,L-phenylserine have been synthesized and investigated for their potential radioprotective effects in animal models. science.gov Research has explored the capacity of these compounds to modify the biological response to radiation-induced toxicity and lethality. science.gov

In one study, the radioprotective activity of several N-acyl-threo-D,L-phenylserine derivatives was evaluated in male mice exposed to various doses of gamma radiation. science.gov The survival rates of mice pre-treated with these compounds were compared to a control group. Certain derivatives demonstrated a notable radioprotective effect, significantly increasing the survival percentage of irradiated animals. science.gov For instance, pre-treatment with specific derivatives resulted in a higher percentage of survival in comparison with the control group after exposure to different doses of gamma radiation. science.gov The Dose Reduction Factor (DRF), a measure of a radioprotector's effectiveness, was calculated for these compounds and ranged from 1.02 to 1.08. science.gov

One particular derivative, the 2-aminothiazolinium salt of N-formyl-threo-D,L-phenylserine, showed the most significant radioprotective effect on mice at a dose of 250 mg/kg. science.gov At a radiation dose of 7 Gy, mice treated with this compound had a 100% survival rate over thirty days, compared to a 60% survival rate in the control group. science.gov At higher radiation doses of 7.5 Gy and 8 Gy, the treated groups showed 60% and 40% survival, respectively, whereas the control group experienced 100% lethality at the 8 Gy dose. science.gov These findings highlight the potential of threo-D,L-phenylserine derivatives as effective radioprotectants in non-clinical settings. science.gov

Table 1: Radioprotective Effects of a Threo-D,L-Phenylserine Derivative in Mice

Radiation Dose (Gy)Survival Percentage (Treated Group)Survival Percentage (Control Group)
7.0100%60%
7.560%20%
8.040%0%

Application in Metabolic Labeling Strategies for Research

Information regarding the application of this compound in metabolic labeling strategies for research could not be found in the performed searches. Metabolic labeling is a technique that utilizes chemical analogues of natural biomolecules, such as amino acids, to be incorporated into newly synthesized proteins, allowing for their visualization and enrichment. researchgate.netnih.gov While various non-canonical amino acids are employed for this purpose, research specifically detailing the use of this compound in this context is not presently available in the searched resources. nih.govscience.govresearchgate.net

Advanced Analytical Methodologies for Research on Threo Dl Phenyserine

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of threo-DL-phenyserine, enabling its separation from complex mixtures and subsequent quantification. These methods are crucial for understanding its properties and behavior in various matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids like this compound. Since many amino acids, including phenyserine, lack a strong chromophore, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors. jasco-global.comresearchgate.net This process involves chemically modifying the analyte to produce a derivative with improved detectability. researchgate.net

Pre-column vs. Post-column Derivatization:

Pre-column derivatization: The amino acids are modified before entering the HPLC column. This approach offers benefits such as a simpler system setup, a wide array of available derivatization reagents, and high sensitivity. jasco-global.com

Post-column derivatization: The derivatization reaction occurs after the components have been separated by the column. jasco-global.com

Common derivatizing agents for UV-visible detection include 1-fluoro-2,4-dinitrobenzene (B121222) and ninhydrin. researchgate.net For fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA), 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently used. researchgate.net The choice of reagent and detection method depends on the specific requirements of the analysis, such as sensitivity and the nature of the sample matrix. nih.gov For instance, OPA can be used for both UV and fluorescence detection of amino acids. jasco-global.com

Reversed-phase HPLC (RP-HPLC) is a reliable method for the simultaneous determination of multiple amino acids. rsc.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The use of monolithic silica (B1680970) C18 columns can lead to faster analysis times due to lower backpressure compared to traditional particle-packed columns. rsc.org

Table 1: HPLC Derivatization Reagents and Detection Methods

Derivatization Reagent Detection Method Application Type Reference
o-phthalaldehyde (OPA) UV, Fluorescence Pre-column, Post-column jasco-global.comresearchgate.net
1-fluoro-2,4-dinitrobenzene UV-Visible Pre-column researchgate.net
Ninhydrin UV-Visible Post-column jasco-global.comresearchgate.net
Dansyl-Cl Fluorescence Pre-column researchgate.net
Fmoc-Cl Fluorescence Pre-column researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing compounds that are volatile or can be made volatile without decomposing. emerypharma.com Due to the polar nature of amino acids like this compound, derivatization is necessary to increase their volatility for GC analysis. This process involves replacing active hydrogens on polar functional groups with nonpolar moieties.

A common derivatization technique is silylation, where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form more stable and less moisture-sensitive derivatives compared to other silylating agents. The derivatized amino acids can then be separated by GC and identified by MS based on their characteristic fragmentation patterns.

The GC-MS method involves programming the column temperature to achieve optimal separation. For example, a temperature program might start at a low temperature and then ramp up to a higher temperature to elute all compounds of interest. nih.gov The mass spectrometer can be operated in either scan mode, to obtain a full mass spectrum for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Analysis

The separation of enantiomers, which are non-superimposable mirror images of a molecule, is critical in many fields, particularly in pharmaceuticals, due to their differing biological activities. csfarmacie.cznih.gov Chiral chromatography, especially HPLC with chiral stationary phases (CSPs), is a widely used and effective method for enantiomeric separation. csfarmacie.cznih.gov

Several types of CSPs are available for chiral separations, including:

Cyclodextrin-based CSPs: These work based on inclusion complexation and hydrophobic interactions. nih.gov

Macrocyclic antibiotic-based CSPs: These can be used in various chromatographic modes (normal phase, reversed-phase) and offer excellent chiral recognition capabilities for a wide range of compounds, including amino acids. csfarmacie.cz

Ligand exchange-based CSPs: Chiral ligand exchange chromatography (CLEC) involves the formation of diastereomeric metal complexes with the enantiomers, allowing for their separation. csfarmacie.czscielo.br Copper(II) is a commonly used metal ion in this technique. csfarmacie.cz

The choice of the mobile phase is also crucial for achieving good enantiomeric separation. The composition of the mobile phase, including the type and concentration of organic modifiers and additives, can significantly influence the selectivity and retention times. csfarmacie.cz

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. azolifesciences.commdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. azolifesciences.com One-dimensional (1D) NMR is often sufficient for small molecules, but for more complex structures or to resolve overlapping signals, two-dimensional (2D) NMR techniques like COSY and HSQC are employed. gu.seresearchgate.net

NMR can be used to:

Confirm the chemical structure: By analyzing the chemical shifts, coupling constants, and integration of the signals in the spectrum. researchgate.net

Determine purity: The presence of impurities can be detected by the appearance of extra signals in the NMR spectrum. mdpi.comgu.se Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. mdpi.com

Analyze conformation: Through-space interactions observed in techniques like NOESY can provide information about the three-dimensional structure and conformation of the molecule. gu.se

For NMR analysis, the sample is typically dissolved in a deuterated solvent to avoid interference from the solvent's proton signals. azolifesciences.com

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. sciex.comeag.com

LC-MS/MS involves the use of two mass analyzers in series (tandem mass spectrometry). The first mass analyzer selects a specific precursor ion (the parent molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions (fragment ions). eag.com This process, known as a transition, is highly specific to the structure of the compound, providing excellent selectivity and sensitivity for quantification. eag.comeurl-pesticides.eu

LC-MS/MS is particularly useful for:

Unambiguous identification: By matching the fragmentation pattern of an unknown compound to that of a reference standard or a spectral library. sciex.com

Highly sensitive quantification: It can detect and quantify analytes at very low concentrations, often in the parts-per-billion (ppb) range. sciex.com

Analysis in complex matrices: The high selectivity of MS/MS allows for the analysis of target compounds in complex biological or environmental samples with minimal sample cleanup. nih.govmdpi.com

For the analysis of stereoisomers like those of this compound, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated by LC and quantified by MS/MS. nih.gov

Table 2: Summary of Analytical Techniques for this compound

Technique Purpose Key Features Reference
HPLC-UV/Fluorescence Separation and Quantification Requires derivatization for enhanced sensitivity. jasco-global.comrsc.org
GC-MS Separation and Identification Requires derivatization to form volatile compounds. emerypharma.com
Chiral Chromatography Enantiomeric Separation Uses chiral stationary phases to resolve stereoisomers. csfarmacie.cznih.gov
NMR Spectroscopy Structural Elucidation, Purity Provides detailed structural information, non-destructive. azolifesciences.comgu.se
LC-MS/MS Identification and Quantification High sensitivity and selectivity, suitable for complex matrices. sciex.comeag.com

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical process in analytical chemistry, ensuring that the performance characteristics of an analytical procedure are suitable for its intended purpose. adryan.com This is particularly crucial in pharmaceutical analysis to guarantee product quality and therapeutic efficacy. adryan.com The validation process involves evaluating several parameters to demonstrate that the method is reliable, reproducible, and accurate for the analysis of a specific compound, in this case, this compound.

Development of Robust and Reproducible Analytical Protocols

The development of robust and reproducible analytical protocols is the cornerstone of reliable research on this compound. A robust method remains unaffected by small, deliberate variations in method parameters, while a reproducible method yields consistent results across different laboratories, analysts, and equipment.

Key Validation Characteristics:

To establish a method's suitability, several key characteristics are typically evaluated: adryan.com

Selectivity (Specificity): The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Reproducible Analytical Pipelines (RAPs):

A modern approach to ensuring reproducibility is the implementation of Reproducible Analytical Pipelines (RAPs). civilservice.gov.uk RAPs are automated analytical processes that utilize software engineering best practices to ensure that the analysis is reproducible, auditable, efficient, and of high quality. civilservice.gov.uk This approach minimizes manual steps, which are often prone to error, and increases transparency and trust in the analytical results. civilservice.gov.ukefgs.info The core principles of RAPs involve writing analysis as code, using version control systems, and managing dependencies to ensure that the same results can be obtained consistently. civilservice.gov.uk

The development of a RAP can be viewed as a layered process, starting from a basic coding project and progressively adding enhancements such as a clear code structure, version control, reusable functions, and testing. bookdown.org This structured approach not only improves reproducibility but also facilitates collaboration and knowledge transfer within and between research teams. bookdown.orgnih.gov

Data Table: Typical Validation Parameters for an HPLC Method

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No interference at the retention time of the analyte.To ensure the signal is from the analyte of interest.
Linearity (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%To determine how close the measured value is to the true value.
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%To assess the consistency and reliability of the method.
LOD Signal-to-Noise ratio of 3:1To establish the lowest concentration that can be reliably detected.
LOQ Signal-to-Noise ratio of 10:1To establish the lowest concentration that can be accurately measured.
Robustness No significant change in results with minor variations.To evaluate the method's reliability during normal use.

This table presents typical acceptance criteria which may vary depending on the specific application and regulatory requirements.

Inter-Laboratory Comparison and Standardization Efforts

Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a crucial component of quality assurance in analytical research. europa.eu They are organized to evaluate the performance of different laboratories in conducting specific tests or to determine the performance of a particular analytical method. europa.eupublic.lu Participation in ILCs is often a requirement for laboratory accreditation, providing objective evidence of a laboratory's competence. europa.eu

The primary goals of inter-laboratory comparisons in the context of this compound analysis include:

Identifying potential sources of error: Discrepancies in results between laboratories can help pinpoint steps in the analytical procedure that are prone to variability.

Harmonizing analytical procedures: ILCs can lead to the refinement and standardization of analytical protocols, ensuring greater consistency and comparability of data across different research groups. copernicus.org

Validating new analytical methods: A collaborative study involving multiple laboratories is a powerful way to validate a new method and demonstrate its fitness for purpose. europa.eu

Standardization bodies, such as the International Organization for Standardization (ISO) and the European Committee for Standardization (CEN), often rely on the results of inter-laboratory collaborative studies to establish standardized methods. europa.eu The availability of such standardized methods is of great interest as it supports uniform implementation and ensures the comparability of results. europa.eu

Data Table: Example of an Inter-Laboratory Study Design

Study PhaseDescriptionKey Activities
Planning Defining the objectives and scope of the study.Selection of analytical method, participating laboratories, and test material.
Protocol Development Creating a detailed protocol for all participants to follow.Clear instructions on sample preparation, analysis, and data reporting.
Sample Distribution Distributing homogeneous and stable samples to all participating laboratories.Ensuring sample integrity during transport. copernicus.org
Analysis Laboratories analyze the samples according to the provided protocol.Adherence to specified analytical parameters.
Data Collection & Analysis A central body collects and statistically analyzes the results from all laboratories.Evaluation of intra- and inter-laboratory variability.
Reporting & Feedback A comprehensive report is prepared and distributed to all participants.Summary of findings, conclusions on method performance, and recommendations.

The systematic collection and evaluation of data from such studies can be facilitated by dedicated databases, which allow for the storage and comparison of method validation results from various laboratories. eurl-pesticides.eu This collaborative approach is essential for building confidence in analytical measurements and advancing research on compounds like this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Advanced Materials

The future of threo-DL-phenyserine in materials science lies in its utilization as a versatile chiral building block. While past synthesis has focused on creating derivatives for pharmaceutical evaluation, these same synthetic strategies can be adapted to produce novel polymers and functional materials. Research has established reliable methods for creating N- and O-acyl derivatives, often through acylation with corresponding aryl and arylsulfonyl chlorides or through condensation reactions. researchgate.netresearchgate.netfrontiersin.org

The development of advanced materials could involve incorporating the this compound scaffold into larger polymeric structures. By treating the amino acid as a monomer, its amino and carboxyl groups can be used for polymerization, while the hydroxyl and phenyl groups offer sites for secondary functionalization. This could lead to the creation of chiral polymers with unique optical or recognition properties. Furthermore, the synthesis of long-chain derivatives has already been demonstrated, suggesting the potential for creating amphiphilic molecules that can self-assemble into structured hydrogels or liquid crystals. researchgate.netresearchgate.net The extension of known synthetic routes, such as esterification and acylation, to include polymerizable moieties or other functional groups is a promising avenue for creating next-generation biomaterials. frontiersin.org

Derivative TypeSynthetic ApproachPotential Application Area
N-Acyl DerivativesAcylation with aryl/arylsulfonyl chlorides. researchgate.netfrontiersin.orgChiral stationary phases, functional polymers.
O-Acyl DerivativesRegioselective acylation. researchgate.netBiocompatible coatings, drug delivery systems.
Ester DerivativesEsterification with alcohols (e.g., ethanol (B145695), octanol) in the presence of acid catalysts. researchgate.netfrontiersin.orgBiodegradable plastics, chiral solvents.
Amide DerivativesCondensation with amines using coupling agents like DCC. researchgate.netPeptide mimics, hydrogelators.

Elucidation of Undiscovered Metabolic Fates and Enzymatic Partners

While this compound is not one of the canonical amino acids, it participates in specific metabolic pathways, and its stereoisomers are substrates for various enzymes. A key area of future research is the comprehensive mapping of its metabolic fate in different organisms and the discovery of novel enzymatic partners.

Currently, known enzymatic interactions primarily involve aldolases and deaminases. D-threonine aldolase (B8822740), for example, is used in the enzymatic resolution of DL-threo-phenylserine derivatives to produce optically pure enantiomers, which are valuable intermediates for antibiotics. researchgate.netresearchgate.net Multi-enzyme cascade systems featuring L-threonine transaldolase (PmLTTA) have been engineered for the sustainable synthesis of L-threo-phenylserine. researchgate.net Additionally, a D-phenylserine deaminase has been discovered in Arthrobacter sp., which specifically catalyzes the deamination of D-threo-phenylserine to phenylpyruvate. nih.gov

Future research will likely focus on identifying the enzymes responsible for the metabolism of the L-threo isomer in eukaryotes, including humans, where it is classified as a metabolite. nih.gov Prospecting for novel hydrolases, racemases, and transferases that can act on phenylserine (B13813050) isomers could uncover new metabolic pathways and provide powerful biocatalysts for industrial and pharmaceutical synthesis.

EnzymeFunctionRelevance to this compound
D-Threonine AldolaseCatalyzes reversible aldol (B89426) reaction.Used for kinetic resolution of DL-threo-phenylserine derivatives. researchgate.netresearchgate.net
L-Threonine TransaldolaseCatalyzes transaldolation.Engineered in multi-enzyme systems for L-threo-phenylserine synthesis. researchgate.net
D-Phenylserine DeaminaseCatalyzes deamination of D-isomers.Specifically acts on D-threo-phenylserine to produce phenylpyruvate. nih.gov
Serine HydroxymethylaseCatalyzes dealdolization.Shown to catalyze the cleavage of L-isomers of both erythro- and threo-β-phenylserine to benzaldehyde (B42025) and glycine (B1666218). researchgate.net

Application as a Research Tool in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Although this compound has not yet been prominently featured in this field, its structure presents a significant opportunity. Future research could focus on transforming it into a valuable research tool for chemical biology.

This would involve the synthetic modification of the molecule to include bioorthogonal "handles." The primary amine or the secondary hydroxyl group could be functionalized with moieties such as azides, alkynes, or strained alkenes. Once equipped with these handles, the modified this compound could be introduced into cells or organisms. If it is incorporated into specific metabolic pathways, its journey and interactions could be visualized in real-time by "clicking" it to a reporter molecule, such as a fluorophore, via a bioorthogonal reaction. This would enable researchers to track its metabolic fate, identify new enzymatic partners, and probe cellular processes with high precision.

Advanced Computational Modeling for Predictive Research

Computational modeling is a powerful tool for predicting molecular behavior and guiding experimental work. For this compound, advanced computational methods like molecular dynamics (MD) simulations and Density Functional Theory (DFT) can open new research frontiers. wikipedia.orgsrce.hr

Researchers have already begun to use MD simulations to understand how enzymes like L-threonine aldolase achieve their stereoselectivity with phenylserine derivatives. researchgate.netresearchgate.netresearchgate.net These models can elucidate the precise interactions between the substrate and the enzyme's active site, revealing how specific amino acid residues influence the reaction's outcome. researchgate.netresearchgate.net

Future computational work could expand in several directions:

Predictive Enzyme Engineering: By modeling mutations in known aldolases or deaminases, researchers can predict changes in activity or substrate specificity, accelerating the development of novel biocatalysts. researchgate.net

Interaction Prediction: Computational models can screen entire libraries of known enzymes to predict previously unknown enzymatic partners for this compound.

Materials Science: Simulations can predict the self-assembly behavior of this compound derivatives, guiding the design of new supramolecular structures and advanced materials. srce.hr

Pharmacophore Modeling: By simulating the conformational flexibility of this compound and its derivatives, researchers can predict their binding affinity to therapeutic targets, aiding in drug discovery. wikipedia.org

Exploration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound makes it an ideal candidate for exploration in this field. It possesses multiple functional groups capable of forming strong and directional hydrogen bonds (the carboxyl, hydroxyl, and amino groups) as well as a phenyl ring that can participate in π-π stacking. nih.govnih.govsioc-journal.cn

A key future direction is the design of self-assembling systems based on this compound. Research has already shown that supramolecular assemblies can catalyze the formation of β-phenylserine, demonstrating a direct link between the compound and this field. researchgate.net By carefully designing derivatives, it may be possible to program them to self-assemble into highly ordered nanostructures, such as nanotubes, nanofibers, or vesicles, similar to how phenylalanine peptides can form nanotubes. nih.gov The chirality of this compound could be used to impart a specific helical twist to these assemblies. Such materials could find applications in areas like asymmetric catalysis, chiral separations, and biomedical engineering. The interplay of hydrogen bonding and other intermolecular forces could be harnessed to create complex, functional architectures with high fidelity. nih.govd-nb.info

Q & A

Q. How should research teams allocate tasks to ensure robust validation of this compound’s preclinical data?

  • Methodological Answer : Define roles based on expertise: synthetic chemists replicate synthesis, pharmacologists conduct in vivo studies, and statisticians oversee data analysis. Implement blinding for endpoint assessments. Schedule regular inter-lab meetings to address discrepancies and align protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.